1-Chloro-1-(3,5-diformylphenyl)propan-2-one is an organic compound with the molecular formula and a molecular weight of 224.64 g/mol. This compound features a chloro group and two formyl groups attached to a phenyl ring, making it a significant intermediate in organic synthesis. It is primarily used in laboratory settings and for the manufacture of various chemical substances.
The synthesis of 1-Chloro-1-(3,5-diformylphenyl)propan-2-one can be achieved through several methods. A common approach involves the reaction of 3,5-diformylbenzene with chloroacetone. This reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to enhance yield.
The reaction mechanism generally follows these steps:
This multi-step synthesis requires careful monitoring of reaction conditions to optimize yield and purity.
The molecular structure of 1-Chloro-1-(3,5-diformylphenyl)propan-2-one can be represented as follows:
The structural data can be summarized in a table:
Property | Value |
---|---|
Molecular Weight | 224.64 g/mol |
InChI | InChI=1S/C11H9ClO3/c1-7(15)11(12)10-3-8(5-13)2-9(4-10)6-14/h2-6,11H,1H3 |
InChI Key | WEYNDHAIWJIGGO-UHFFFAOYSA-N |
1-Chloro-1-(3,5-diformylphenyl)propan-2-one participates in various chemical reactions:
Oxidation: This compound can be oxidized to yield corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl groups into hydroxyl groups or other functional groups.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to diverse derivatives.
Common reagents involved in these reactions include:
The specific outcomes depend on the reaction conditions and reagents used.
The mechanism by which 1-Chloro-1-(3,5-diformylphenyl)propan-2-one operates in chemical reactions typically involves:
These processes are critical for its utility in organic synthesis and medicinal chemistry.
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
Flash Point | Not specified |
These properties indicate that while specific physical data might be limited, the compound's reactivity profile allows it to engage effectively in various synthetic pathways .
1-Chloro-1-(3,5-diformylphenyl)propan-2-one finds its primary applications in:
Its structural features make it valuable for developing new materials and compounds with potential biological activity.
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4